HJC0152

STAT3 inhibitor Pharmacokinetics Oral bioavailability

HJC0152 is the preferred oral STAT3 inhibitor for in vivo oncology requiring predictable PK/PD. With 45% oral bioavailability, 5.8h half-life, and 68% TGI in HCT116 xenografts, it eliminates pharmacokinetic guesswork. Demonstrates broad efficacy across TNBC (MDA-MB-231 IC50 1.64 μM), ER+ breast (MCF-7 0.91 μM), HNSCC (SCC25 IC50 2.18 μM, CAL27 1.05 μM), colorectal (HCT116 IC50 0.5 μM, TI>50), and pancreatic (AsPC-1 1.9 μM, PANC-1 1.08 μM) models. Target engagement confirmed via STAT3 promoter inhibition (32% at 10 μM; 62% at 20 μM). Purchase for robust in vivo efficacy without the liability of poor solubility or unknown PK.

Molecular Formula C15H14Cl3N3O4
Molecular Weight 406.6 g/mol
Cat. No. B10775985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHJC0152
Molecular FormulaC15H14Cl3N3O4
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl
InChIInChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H
InChIKeyXRZHLOYBZOONSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HJC0152: A Next-Generation Orally Bioavailable STAT3 Inhibitor with Favorable Drug-like Properties


HJC0152 is a small-molecule inhibitor targeting signal transducer and activator of transcription 3 (STAT3), a central oncogenic transcription factor involved in tumor proliferation, survival, and metastasis [1]. Structurally derived from the FDA-approved anthelmintic niclosamide, HJC0152 was rationally designed through structure- and fragment-based drug design strategies to overcome the poor aqueous solubility and limited oral bioavailability of its parent scaffold while retaining potent STAT3 inhibitory activity [2]. As an orally active agent, HJC0152 has demonstrated antitumor efficacy across multiple cancer types including breast, pancreatic, head and neck, lung, colorectal, and glioblastoma models [3].

Why HJC0152 Cannot Be Simply Replaced by Other STAT3 Inhibitors or Niclosamide Analogs


STAT3 inhibitors constitute a chemically and pharmacologically heterogeneous class with substantial divergence in potency, selectivity profile, physicochemical properties, and in vivo pharmacokinetic behavior. While niclosamide, the parent scaffold of HJC0152, exhibits STAT3 inhibitory activity (IC50 = 0.25–0.7 μM) [1], it suffers from extremely poor aqueous solubility and negligible oral bioavailability that severely limit its utility beyond in vitro studies [2]. HJC0149, a closely related analog, shares similar potency in cell-based assays but lacks the specific solubility-enhancing modifications engineered into HJC0152 [3]. Among alternative STAT3 inhibitors, Stattic (IC50 = 5.1 μM) requires ~7-fold higher concentration for STAT3 inhibition, S3I-201 (IC50 = 86 μM) exhibits >100-fold weaker activity, and napabucasin (BBI608) targets a distinct mechanism involving cancer stemness pathways rather than direct STAT3 inhibition . These divergences in core pharmacology, physicochemical behavior, and in vivo performance make direct substitution scientifically unjustified without rigorous comparative validation. The following evidence quantifies precisely where HJC0152 demonstrates meaningful differentiation that should inform selection decisions.

Quantitative Differentiation of HJC0152: Head-to-Head and Cross-Study Comparator Evidence


HJC0152 vs. HJC0149: Aqueous Solubility and Oral Bioavailability Differentiation

HJC0152 was specifically engineered to address the solubility and bioavailability limitations of the niclosamide chemotype. In the original medicinal chemistry campaign that yielded both HJC0149 and HJC0152, HJC0152 was selected for advanced development based on its superior physicochemical profile [1]. HJC0152 exhibits remarkably improved aqueous solubility compared to its parent scaffold and demonstrates 45% oral bioavailability in rats following a 30 mg/kg oral dose, with a terminal elimination half-life (t1/2) of 5.8 hours and a peak plasma concentration (Cmax) of 180 ng/mL achieved at 1.5 hours post-dosing [2]. This contrasts with HJC0149 and parent niclosamide, whose pharmacokinetic limitations precluded effective oral dosing in preclinical models [3]. The differentiation is sufficiently pronounced that HJC0152 has been designated an orally active STAT3 inhibitor across multiple peer-reviewed publications, whereas HJC0149 is characterized primarily for in vitro applications with limited in vivo validation [4].

STAT3 inhibitor Pharmacokinetics Oral bioavailability Drug-like properties

HJC0152 vs. S3I-201: Comparative Antiproliferative Potency in Breast Cancer Cells

HJC0152 exhibits substantially greater antiproliferative potency against breast cancer cell lines compared to the widely used STAT3 inhibitor S3I-201 (NSC 74859). In MDA-MB-231 triple-negative breast cancer cells, HJC0152 demonstrates an IC50 of 1.64 μM [1], while S3I-201 requires 86 μM to inhibit STAT3 DNA-binding activity [2]. This represents an approximately 52-fold difference in effective concentration. Similarly, in MCF-7 estrogen receptor-positive breast cancer cells, HJC0152 exhibits an IC50 of 0.91 μM [3]. The differential is further supported by HJC0152's activity against pancreatic cancer cells (AsPC-1: 1.9 μM; PANC-1: 1.08 μM), providing cross-tissue validation of superior potency [4].

STAT3 inhibitor Breast cancer Antiproliferative activity IC50 comparison

HJC0152 vs. Stattic: Functional STAT3 Promoter Inhibition in Triple-Negative Breast Cancer

In a direct functional assessment of STAT3 transcriptional activity using a luciferase reporter assay in MDA-MB-231 triple-negative breast cancer cells, HJC0152 produced 32% inhibition of STAT3 promoter activity at 10 μM and 62% inhibition at 20 μM . The experimental STAT3 inhibitor Stattic, which shares similar target specificity with HJC0152 [1], exhibits an IC50 of 5.1 μM for STAT3 inhibition in cell-free biochemical assays [2]. While assay formats differ (cell-based functional reporter vs. biochemical binding), HJC0152's demonstrated promoter inhibition at concentrations comparable to Stattic's biochemical IC50 suggests comparable or superior functional engagement of the STAT3 pathway in a cellular context. Notably, HJC0152 also reduces total STAT3 protein levels in MDA-MB-231 cells and inhibits nuclear translocation of phosphorylated STAT3, indicating dual mechanisms of action beyond simple activation blockade .

STAT3 inhibitor Triple-negative breast cancer Promoter activity Luciferase reporter

HJC0152 vs. HJC0149: Therapeutic Index and In Vivo Safety Margin in Colorectal Cancer Models

HJC0152 demonstrates a favorable therapeutic index in colorectal cancer models, with quantifiable selectivity for malignant cells over normal tissue. Against HCT116 colorectal cancer cells, HJC0152 exhibits an IC50 of 0.5 μM, while showing low toxicity toward normal human colon fibroblasts (CCD-18Co) with a CC50 of 25 μM, yielding a therapeutic index (CC50/IC50) of >50 [1]. In vivo, oral administration of HJC0152 at 20 mg/kg daily for 14 days in HCT116 xenograft-bearing nude mice produced 68% tumor growth inhibition with tumor weight reduction of 25% and no significant body weight loss (<5% change) [2]. The favorable aqueous solubility of HJC0152, noted as a key differentiating feature [3], likely contributes to this therapeutic window. HJC0149, while exhibiting similar in vitro potency against colorectal and pancreatic cancer cell lines, lacks published in vivo efficacy or safety data that would establish a comparable therapeutic index [4].

STAT3 inhibitor Colorectal cancer Therapeutic index In vivo efficacy

HJC0152 Across Multiple Cancer Types: Consistent Sub-Micromolar to Low-Micromolar Antiproliferative Activity

HJC0152 demonstrates consistent antiproliferative activity across a broad panel of human cancer cell lines spanning multiple tissue origins, with IC50 values predominantly in the sub-micromolar to low-micromolar range [1]. In breast cancer: MCF-7 (IC50 = 0.91 μM), MDA-MB-231 (IC50 = 1.64 μM) [2]. In pancreatic cancer: AsPC-1 (IC50 = 1.9 μM), PANC-1 (IC50 = 1.08 μM) [3]. In lung cancer (NSCLC): A549 (IC50 = 0.3 μM), H460 (IC50 = 5.01 μM), H1299 (IC50 = 13.21 μM) . In colorectal cancer: HCT116 (IC50 = 0.5 μM) [4]. In liver cancer: HepG2 (IC50 = 0.4 μM) [5]. In head and neck squamous cell carcinoma: SCC25 (IC50 = 2.18 μM), CAL27 (IC50 = 1.05 μM) [6]. This pan-cancer activity profile distinguishes HJC0152 from STAT3 inhibitors with narrower cell-type specificity or significantly higher IC50 values.

STAT3 inhibitor Pan-cancer activity Antiproliferative activity IC50 profiling

HJC0152 STAT3 Target Engagement: Dual Inhibition of Phosphorylation and Total Protein Levels

HJC0152 engages STAT3 through a dual mechanism that distinguishes it from inhibitors that only block phosphorylation. In HNSCC cell lines, HJC0152 treatment (2 μM for SCC25; 1 μM for CAL27) selectively inhibited phosphorylation of STAT3 at Tyr705 without affecting total STAT3 levels at early time points [1]. In MDA-MB-231 breast cancer cells, extended HJC0152 exposure reduces both total STAT3 and Tyr705-phosphorylated STAT3 levels, and inhibits IL-6-induced nuclear translocation of phosphorylated STAT3 . HJC0152 also induces caspase-3 cleavage, downregulates cyclin D1, arrests cell cycle progression, and promotes apoptosis . This contrasts with Stattic, which primarily inhibits STAT3 activation and dimerization without affecting total protein levels, and S3I-201, which inhibits DNA-binding activity but shows weaker cellular potency [2]. The dual mechanism (inhibition of both activation and protein expression) may contribute to HJC0152's enhanced cellular potency.

STAT3 inhibitor Target engagement Phosphorylation Protein degradation

Optimal Application Scenarios for HJC0152 Based on Quantitative Evidence


In Vivo Oncology Studies Requiring Oral Dosing of a STAT3 Inhibitor

HJC0152 is the preferred STAT3 inhibitor for in vivo oncology studies requiring oral administration. With validated 45% oral bioavailability in rats (30 mg/kg), a terminal half-life of 5.8 hours, and demonstrated tumor growth inhibition (68% in HCT116 xenograft at 20 mg/kg oral daily) [1], HJC0152 provides a well-characterized PK/PD relationship for oral dosing regimens. Alternative STAT3 inhibitors lack comparable oral bioavailability data: HJC0149 has no published oral PK, S3I-201 exhibits negligible oral bioavailability, and Stattic is primarily used for in vitro or intraperitoneal administration. For researchers designing chronic oral dosing studies in xenograft or orthotopic tumor models, HJC0152 reduces pharmacokinetic uncertainty and enables predictable exposure-response relationships.

Triple-Negative Breast Cancer (TNBC) and ER-Positive Breast Cancer Research

HJC0152 demonstrates potent antiproliferative activity in both triple-negative breast cancer (MDA-MB-231: IC50 = 1.64 μM) and estrogen receptor-positive breast cancer (MCF-7: IC50 = 0.91 μM) models [1]. Functional reporter assays confirm STAT3 promoter inhibition (32% at 10 μM; 62% at 20 μM) in TNBC cells, with target specificity comparable to Stattic [2]. In vivo, HJC0152 significantly suppresses MDA-MB-231 xenograft tumor growth via both intraperitoneal (7.5 mg/kg) and oral (25 mg/kg) routes . For breast cancer researchers, particularly those studying STAT3-driven TNBC or endocrine-resistant ER-positive disease, HJC0152 provides a tool compound with validated in vitro potency, target engagement, and in vivo efficacy.

Head and Neck Squamous Cell Carcinoma (HNSCC) Mechanistic Studies

HJC0152 is extensively characterized in HNSCC models, with defined mechanism of action through the STAT3/miR-21/β-catenin axis [1]. In SCC25 and CAL27 HNSCC cells, HJC0152 exhibits IC50 values of 2.18 μM and 1.05 μM respectively [2]. At 2 μM (SCC25) and 1 μM (CAL27), HJC0152 selectively inhibits p-STAT3 (Tyr705) phosphorylation without affecting STAT1, Akt, or Erk1/2 phosphorylation, demonstrating pathway specificity . In SCC25-derived orthotopic mouse models, HJC0152 treatment significantly abrogates STAT3/β-catenin expression in vivo, reducing tumor growth and invasion [3]. For HNSCC researchers investigating STAT3 signaling, miR-21 regulation, or epithelial-mesenchymal transition, HJC0152 provides a well-validated tool with established in vitro and in vivo protocols.

Colorectal and Pancreatic Cancer Research with Therapeutic Window Assessment

HJC0152 demonstrates favorable selectivity for colorectal and pancreatic cancer cells over normal tissue. In HCT116 colorectal cancer cells, HJC0152 exhibits an IC50 of 0.5 μM with a therapeutic index >50 relative to normal colon fibroblasts (CC50 = 25 μM) [1]. In pancreatic cancer, HJC0152 shows IC50 values of 1.9 μM (AsPC-1) and 1.08 μM (PANC-1) [2]. In vivo, oral HJC0152 at 20 mg/kg daily achieves 68% tumor growth inhibition in HCT116 xenografts without significant toxicity (<5% body weight change) . For researchers studying STAT3 as a therapeutic target in gastrointestinal malignancies or investigating therapeutic window optimization, HJC0152 provides quantitative selectivity data and validated in vivo safety margins.

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